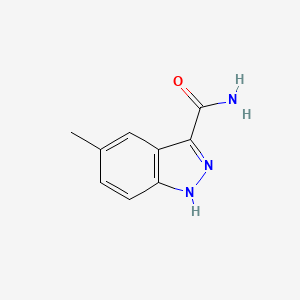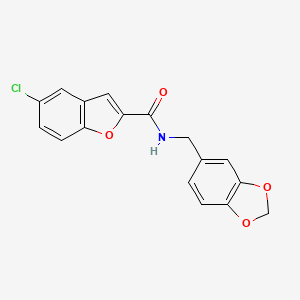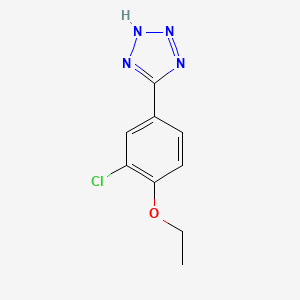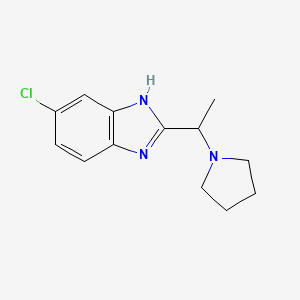![molecular formula C17H17N3O3S2 B7637525 N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide, also known as MTA, is a small molecule that has been extensively studied for its potential therapeutic applications. MTA is a sulfonamide-based compound that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases.
実験室実験の利点と制限
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied, and its effects are well-characterized. However, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide also has some limitations for lab experiments. It is a sulfonamide-based compound, which can limit its solubility in certain solvents. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide can be cytotoxic at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide. One area of interest is the development of N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide-based therapies for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is interest in developing N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide-based therapies for cancer, either alone or in combination with other anti-cancer agents. Another area of interest is the development of N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide-based therapies for viral infections such as HIV and hepatitis C. Finally, there is interest in developing new synthetic methods for N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide that can improve its solubility and reduce its cytotoxicity.
合成法
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methoxybenzenethiol with 2-bromo-1-(4-nitrophenyl)ethanone, followed by reduction with sodium borohydride and reaction with methanesulfonyl chloride. Other methods include the reaction of 2-amino-4-methoxybenzenethiol with 2-bromo-1-(4-nitrophenyl)ethanone, followed by reaction with thiosemicarbazide and methanesulfonyl chloride.
科学的研究の応用
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has also been shown to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to have anti-viral properties, with studies showing that it can inhibit the replication of certain viruses such as HIV and hepatitis C.
特性
IUPAC Name |
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-16-6-4-3-5-14(16)18-17-19-15(11-24-17)12-7-9-13(10-8-12)20-25(2,21)22/h3-11,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNGUKRTGGEPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)



![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)